molecular formula C17H12FN5 B5888095 N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5888095
M. Wt: 305.31 g/mol
InChI Key: MDVDHTILCWAXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as FP2.6, is a synthetic compound that has been studied for its potential use as a therapeutic agent. This compound has shown promise in various scientific research applications, including cancer treatment and inflammation reduction.6.

Mechanism of Action

N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is believed to work by binding to the ATP-binding pocket of CDK9 and COX-2, thereby inhibiting their activity. This leads to downstream effects such as cell cycle arrest and apoptosis in cancer cells, and reduction of inflammatory mediators in inflamed tissues.
Biochemical and Physiological Effects:
This compound has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. It has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, this compound has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its selective toxicity towards cancer cells, which makes it a promising candidate for cancer treatment. Another advantage is its anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans. Another limitation is the need for further optimization of the synthesis method to improve the yield and purity of the final product.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One direction is to further optimize the synthesis method to improve the yield and purity of the final product. Another direction is to conduct preclinical studies to evaluate the safety and efficacy of this compound in animal models of cancer and inflammation. Clinical trials in humans can also be conducted to evaluate the safety and efficacy of this compound as a therapeutic agent. In addition, further studies can be conducted to elucidate the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is synthesized through a series of chemical reactions, starting with 2-fluoroaniline and ethyl acetoacetate. The reaction mixture is then treated with hydrazine hydrate and an acid catalyst to form the pyrazolopyrimidine ring system. The final step involves the introduction of the phenyl group through a Suzuki coupling reaction. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called CDK9, which is involved in the regulation of gene expression and cell division. Inhibition of CDK9 can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. This compound has also been studied for its anti-inflammatory effects, as it can inhibit the activity of an enzyme called COX-2, which is involved in the production of inflammatory mediators.

properties

IUPAC Name

N-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5/c18-14-8-4-5-9-15(14)22-16-13-10-21-23(17(13)20-11-19-16)12-6-2-1-3-7-12/h1-11H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVDHTILCWAXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.